molecular formula C15H21NO5 B7845096 N-Boc-2-methoxybenzyl-glycine

N-Boc-2-methoxybenzyl-glycine

Cat. No.: B7845096
M. Wt: 295.33 g/mol
InChI Key: XAISMBSSJJFRMU-UHFFFAOYSA-N
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Description

N-Boc-2-methoxybenzyl-glycine is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amino moiety and a 2-methoxybenzyl substituent on the glycine backbone. Its molecular formula is C₁₅H₂₁NO₅ (inferred from analogs in –10), with a molecular weight of ~295.33 g/mol (estimated). The Boc group enhances stability during peptide synthesis, while the 2-methoxybenzyl group may influence steric and electronic properties, impacting reactivity and binding in biological systems .

Properties

IUPAC Name

2-[(2-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-13(17)18)9-11-7-5-6-8-12(11)20-4/h5-8H,9-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAISMBSSJJFRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mono-Alkylation of Glycine

Glycine’s primary amine undergoes alkylation with 2-methoxybenzyl bromide under alkaline conditions. Sodium hydrogen carbonate (NaHCO₃) maintains a pH ≥ 10, facilitating nucleophilic substitution while minimizing over-alkylation. For example:

  • Reagents : 2-methoxybenzyl bromide (1.2 eq), glycine (1 eq), NaHCO₃ (2 eq), H₂O/dioxane (1:1).

  • Conditions : 25°C, 12-hour stirring.

  • Outcome : N-(2-methoxybenzyl)glycine is obtained in 65–70% yield after extraction with ethyl acetate and crystallization.

Boc Protection of the Secondary Amine

The residual amine on N-(2-methoxybenzyl)glycine is protected using di-tert-butyl dicarbonate ((Boc)₂O). This step requires anhydrous conditions to prevent hydrolysis:

  • Reagents : (Boc)₂O (1.5 eq), triethylamine (2 eq), tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 6-hour reaction.

  • Outcome : N-Boc-2-methoxybenzyl-glycine is isolated in 85% yield after silica gel chromatography.

Submonomer Solid-Phase Synthesis

Adapted from peptide synthesis methodologies, this approach enables precise control over functionalization. The submonomer method involves iterative coupling of activated bromoacetic acid and 2-methoxybenzylamine on a solid support.

Resin Activation and Alkylation

  • Resin : Wang resin preloaded with Fmoc-glycine.

  • Steps :

    • Bromoacetic acid activation with diisopropylcarbodiimide (DIC) in dichloromethane (DCM).

    • Coupling to resin-bound glycine for 10 minutes.

    • Displacement of bromide with 2-methoxybenzylamine (4 eq) in dimethylformamide (DMF) overnight.

Boc Protection and Cleavage

After alkylation, the resin-bound product is treated with (Boc)₂O in THF. Cleavage from the resin using trifluoroacetic acid (TFA)/H₂O (95:5) yields this compound with >90% purity (analytical HPLC).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityKey Advantages
Alkylation-Protection70–8595HighCost-effective, minimal specialized equipment
Submonomer Synthesis60–7590ModerateHigh modularity, compatible with automated peptide synthesizers

Key Findings :

  • Alkylation-protection is optimal for large-scale synthesis due to lower solvent consumption.

  • Submonomer methods allow integration into complex peptide sequences but require rigorous optimization.

Challenges and Optimization Strategies

Over-Alkylation Mitigation

Glycine’s primary amine is prone to di-alkylation. Strategies include:

  • Stoichiometric Control : Limiting 2-methoxybenzyl bromide to 1.2 eq.

  • Phase-Transfer Catalysis : Using tetrabutylammonium bromide to enhance selectivity in biphasic systems.

Purification Techniques

  • Extraction : Sequential washing with 1M HCl (removes unreacted glycine) and saturated NaHCO₃ (neutralizes acidic byproducts).

  • Crystallization : Normal hexane induces crystallization, achieving >98% purity in recrystallized product.

Industrial Applications and Modifications

This compound serves as a precursor in:

  • Peptide Therapeutics : Facile deprotection under acidic conditions (TFA) enables seamless integration into bioactive peptides.

  • Fluorescent Probes : Conjugation with 5-FAM (fluorescein) via NHS ester chemistry, as demonstrated in ubiquitinated histone analogs .

Chemical Reactions Analysis

Scientific Research Applications

Synthesis of Peptide Nucleic Acids (PNAs)

N-Boc-2-methoxybenzyl-glycine has been utilized in the synthesis of peptide nucleic acid (PNA) monomers. These monomers are crucial for creating PNA oligomers, which are synthetic analogs of DNA or RNA. The incorporation of N-Boc-protected amino acids allows for selective deprotection and subsequent coupling reactions that yield functionalized PNAs. A study demonstrated the successful use of this compound in synthesizing mixed-sequence PNA oligomers through Fmoc-mediated solid-phase peptide synthesis, showcasing its effectiveness as a building block for nucleic acid mimetics .

Deprotection Strategies

The N-Boc group is widely used as a protecting group in organic synthesis due to its stability under various reaction conditions. Recent advancements have introduced mild methods for deprotecting N-Boc groups, enhancing the utility of compounds like this compound. For instance, a study reported the use of oxalyl chloride in methanol to achieve selective deprotection of N-Boc groups at room temperature with high yields (up to 90%) . This method is particularly beneficial for compounds that require gentle conditions to maintain structural integrity.

Dual Protection Strategies

This compound can be part of dual protection strategies involving multiple protecting groups to facilitate complex synthetic pathways. Research has shown that employing two Boc groups can enhance the stability and reactivity of amino acid derivatives, allowing for more efficient synthesis processes . This dual protection can be particularly advantageous in synthesizing complex peptides and peptidomimetics.

The compound has potential applications in medicinal chemistry, particularly in designing inhibitors and other bioactive molecules. Its structure allows for modifications that can lead to enhanced biological activity. For example, derivatives of this compound have been explored as part of hybrid compounds with dual inhibitory functions against specific enzymes, such as IDO1 and DNA polymerase gamma . The ability to modify the benzyl moiety opens avenues for creating targeted therapeutic agents.

Case Study 1: Synthesis of Functionalized PNAs

A research team successfully synthesized functionalized PNAs using this compound as a key building block. The study highlighted the efficiency of Fmoc-mediated solid-phase synthesis techniques, demonstrating how variations in protecting groups can influence the yield and purity of the final PNA products .

Case Study 2: Selective Deprotection Method

In another study, researchers developed a selective deprotection method using oxalyl chloride that was applied to various N-Boc protected amines, including derivatives of this compound. The results indicated that this method could effectively release free amines without compromising other functional groups present in the molecule .

Tables

Application Area Description References
Peptide Nucleic AcidsUsed as a building block for synthesizing functionalized PNAs through solid-phase synthesis
Deprotection StrategiesMild methods developed for selective deprotection using oxalyl chloride
Dual Protection StrategiesEmploying multiple Boc groups enhances stability and reactivity
Biological ActivityPotential use in designing inhibitors targeting specific enzymes

Mechanism of Action

The mechanism of action of N-Boc-2-methoxybenzyl-glycine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis of complex molecules. The 2-methoxybenzyl group provides additional stability and can be selectively removed under specific conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Notable Properties
N-Boc-2-methoxybenzyl-glycine Not provided C₁₅H₂₁NO₅ (est.) ~295.33 (est.) 2-methoxybenzyl Boc-protected, likely used in peptide synthesis
N-Boc-2-methylbenzyl-glycine 1181717-15-6 C₁₅H₂₁NO₄ 279.33 2-methylbenzyl Lower polarity due to methyl vs. methoxy group
N-(4-Methoxybenzyl)-N-methylglycine HCl 857018-50-9 C₁₁H₁₆ClNO₃ 245.70 4-methoxybenzyl, methyl on glycine Charged (HCl salt), altered solubility
N-Boc-glycine 4530-20-5 C₇H₁₃NO₄ 175.18 No benzyl substituent Simpler backbone, widely used in peptide coupling

Key Observations :

  • Polarity : The methoxy group increases polarity relative to methyl, influencing solubility and chromatographic behavior .
  • Molecular Weight : The Boc-protected benzyl-glycine derivatives (e.g., 279–295 g/mol) are heavier than simpler analogs like N-Boc-glycine (175 g/mol), impacting their utility in solid-phase synthesis .
Stability and Reactivity
  • Boc-protected derivatives generally exhibit stability under basic conditions but are sensitive to trifluoroacetic acid (TFA) during deprotection .
  • The 2-methoxybenzyl group may resist oxidation better than alkyl substituents due to aromatic stabilization .

Biological Activity

N-Boc-2-methoxybenzyl-glycine is a derivative of glycine, modified with a tert-butyloxycarbonyl (Boc) protecting group and a 2-methoxybenzyl side chain. This compound has garnered attention in medicinal chemistry and peptide synthesis due to its unique structural features, which influence its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

N Boc 2 methoxybenzyl glycine=C12H15NO3\text{N Boc 2 methoxybenzyl glycine}=\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{3}

This compound features:

  • A Boc group that enhances stability and solubility.
  • A 2-methoxybenzyl substituent that may affect receptor binding and metabolic pathways.

Biological Activity Overview

The biological activity of this compound primarily stems from its role in peptide synthesis and its potential pharmacological properties. The following sections detail its applications, mechanisms of action, and findings from recent studies.

1. Role in Peptide Synthesis

This compound serves as a crucial building block in the synthesis of peptides. The Boc group facilitates the protection of the amine during coupling reactions, allowing for selective modifications at the carboxylic acid end. This is particularly useful in synthesizing complex peptides with desired biological activities.

2. Pharmacological Properties

Research indicates that derivatives of this compound may exhibit various pharmacological effects, including:

  • Antiviral Activity : Some studies have explored its efficacy against viral pathogens by evaluating cytopathogenic effects using assays like the MTT assay, which quantifies cell viability post-treatment with viral agents .
  • Inhibition Mechanisms : N-Boc derivatives have been studied for their ability to inhibit specific enzymes, such as neuraminidase in influenza viruses, showcasing their potential as antiviral agents .

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of compounds synthesized from this compound. The results indicated that certain derivatives significantly reduced cytopathogenic effects in infected cell lines. The 50% effective concentration (EC50) was calculated using regression analysis, demonstrating the compound's potential as an antiviral agent .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of acid ceramidase (AC) by compounds related to N-Boc derivatives. The study highlighted how structural modifications could enhance binding affinity to AC, suggesting therapeutic avenues for treating sphingolipid-related disorders .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
N-Boc-glycineSimple Boc protection on glycineLacks aromatic substitution
N-Boc-phenylalanineAromatic side chainMore hydrophobic than 2-methoxybenzyl
N-Cbz-glycineBenzyl protection instead of BocDifferent protecting group
N-Boc-4-chlorobenzyl-glycineChlorine substituent on benzenePotential increased reactivity
This compoundMethoxy substitutionEnhanced solubility and altered pharmacokinetics

Q & A

Basic: What are the standard synthetic routes for preparing N-Boc-2-methoxybenzyl-glycine?

Methodological Answer:
The synthesis typically involves three steps:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to glycine using Boc anhydride in a basic aqueous/organic biphasic system (e.g., NaHCO₃/dioxane) at 0–5°C to minimize side reactions .

Coupling with 2-Methoxybenzyl Group : React Boc-glycine with 2-methoxybenzyl bromide under Schotten-Baumann conditions (NaOH, THF/H₂O) to ensure regioselective N-alkylation.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Key Validation: Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and confirm structure via 1^1H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, Boc methyl at δ 1.4 ppm) .

Advanced: How can researchers mitigate Boc group cleavage during functionalization of this compound?

Methodological Answer:
Boc cleavage under acidic or nucleophilic conditions is a common challenge. Mitigation strategies include:

  • pH Control : Maintain neutral to mildly basic conditions (pH 7–8) during reactions to avoid acid-catalyzed deprotection.
  • Alternative Coupling Reagents : Use HATU or COMU instead of EDCI/HOBt to reduce reaction times and minimize exposure to activating agents that generate acidic byproducts.
  • Low-Temperature Processing : Conduct reactions at –20°C to slow down decomposition pathways.
    Data Validation: Track Boc stability via FT-IR (loss of carbonyl stretch at ~1740 cm⁻¹ indicates cleavage) and compare with control experiments under varying conditions .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area under the curve at 254 nm).
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR in CDCl₃ or DMSO-d₆ to confirm substituent integration (e.g., 9 aromatic protons, 9 Boc protons).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 308.3.
    Reference Data: Cross-check with NIST spectral databases for methoxybenzyl derivatives .

Advanced: How can conflicting NMR data for this compound be resolved?

Methodological Answer:
Spectral overlaps (e.g., methoxy vs. Boc methyl signals) often arise due to solvent or concentration effects. Resolve discrepancies by:

Variable Temperature NMR : Heat samples to 50°C in DMSO-d₆ to sharpen split peaks.

COSY/HSQC Experiments : Identify coupling patterns and assign ambiguous protons.

Comparative Analysis : Contrast with Boc-protected analogs lacking the methoxy group (e.g., Boc-benzyl-glycine) to isolate chemical shift contributions.
Validation: Use deuterated solvents with minimal proton signals (e.g., CD₃CN) to reduce interference .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation.
  • Atmosphere : Use nitrogen or argon to displace oxygen, reducing oxidation of the methoxybenzyl moiety.
  • Desiccants : Include silica gel packs to maintain low humidity (<10% RH).
    Stability Data: Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced: How can enantiomeric excess (ee) of this compound derivatives be quantified?

Methodological Answer:

  • Chiral HPLC : Utilize a Chiralpak IC-3 column (hexane/isopropanol 85:15) to resolve enantiomers.
  • Derivatization : React with Marfey’s reagent (FDAA) to form diastereomers separable on reverse-phase columns.
  • Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm for ee calibration.
    Validation: Cross-validate results with polarimetry (specific rotation [α]D²⁵ ≈ +15° for R-enantiomer) .

Basic: What are the key applications of this compound in peptide synthesis?

Methodological Answer:
The compound serves as:

  • Building Block : For introducing methoxybenzyl-protected glycine residues in solid-phase peptide synthesis (SPPS).
  • Orthogonal Protection : The Boc group is selectively cleaved with TFA, while the methoxybenzyl group remains intact under acidic conditions.
    Protocol Optimization: Use HBTU/DIPEA activation in DMF for coupling efficiencies >90% .

Advanced: How can researchers address low yields in coupling reactions involving this compound?

Methodological Answer:
Low yields often stem from steric hindrance or poor solubility. Optimize by:

  • Solvent Screening : Test DMF, THF, or DCM to improve reactant solubility.
  • Microwave-Assisted Synthesis : Apply 50 W irradiation at 60°C for 10 minutes to enhance reaction kinetics.
  • Additives : Include 1 equiv of DMAP to catalyze acyl transfer.
    Data Analysis: Compare yields via LC-MS and adjust equivalents of coupling reagents (1.2–2.0 equiv) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal.
    Regulatory Compliance: Follow GHS guidelines (H303/H313/H333) for hazard mitigation .

Advanced: How can computational modeling aid in designing derivatives of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to predict substituent effects on Boc cleavage energy barriers (e.g., ΔG‡ for deprotection).
  • Molecular Dynamics (MD) : Simulate solvation effects in DMF/water mixtures to optimize coupling efficiency.
  • Docking Studies : Screen derivatives for binding affinity to target enzymes (e.g., proteases) using AutoDock Vina.
    Validation: Correlate computational results with experimental kinetics (kcat/Km) .

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